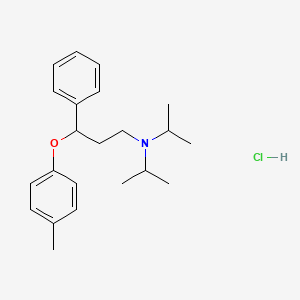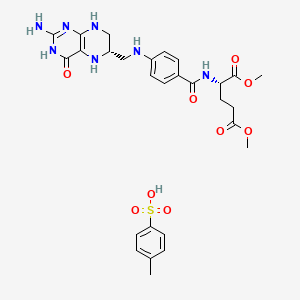
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol is a chemical compound with a complex structure that includes an isopropylamino group, a phenoxy group, and a methoxyethyl group
Méthodes De Préparation
The synthesis of 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol typically involves multiple steps, including the formation of the phenoxy group and the introduction of the isopropylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions within the molecule, resulting in a wide range of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cellular processes and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol can be compared with other similar compounds, such as those with different substituents on the phenoxy group or variations in the amino group. These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential applications. Similar compounds include:
- 1-(Isopropylamino)-3-(4-methoxyphenoxy)propan-1-ol
- 1-(Isopropylamino)-3-(4-ethoxyphenoxy)propan-1-ol
These compounds share structural similarities but may exhibit different chemical and biological properties.
Propriétés
Formule moléculaire |
C15H25NO3 |
|---|---|
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
3-[4-(2-methoxyethyl)phenoxy]-1-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-15(17)9-11-19-14-6-4-13(5-7-14)8-10-18-3/h4-7,12,15-17H,8-11H2,1-3H3 |
Clé InChI |
GHNTVSGAHMKQRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCOC1=CC=C(C=C1)CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)

![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)




![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)

